molecular formula C10H10N4 B1399699 (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine CAS No. 1341782-97-5

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

Cat. No. B1399699
CAS RN: 1341782-97-5
M. Wt: 186.21 g/mol
InChI Key: VRFMDYCJJVRPNS-UHFFFAOYSA-N
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Description

“(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1341782-97-5. It has a molecular weight of 186.22 and its IUPAC name is [2- (2-pyridinyl)-4-pyrimidinyl]methanamine .


Synthesis Analysis

A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process was evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4/c11-7-8-4-6-13-10 (14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine”, organized into distinct sections for clarity:

Insecticidal Activities

This compound has been studied for its potential use as an insecticide. Research published in Bioorganic & Medicinal Chemistry Letters in 2017 explored its synthesis and insecticidal activities, indicating its relevance in the field of pest control .

Analgesic Properties

Some derivatives of this compound have shown highly potent analgesic activities, suggesting its application in pain management and pharmaceutical development .

Antifungal Activity

The compound has been evaluated for antifungal properties, with studies measuring inhibition zones and minimum inhibitory concentration (MIC) against fungal strains, which is crucial for developing new antifungal agents .

Anti-fibrotic Activities

Research has found that certain compounds related to “(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” exhibit better anti-fibrotic activities than some existing treatments, which could lead to advancements in treating fibrotic diseases .

Synthetic Chemistry

The compound serves as a precursor in synthetic chemistry for creating various imidates, which are characterized by NMR and HRMS spectroscopies. This application is significant for chemical synthesis and drug design .

Antioxidant and Anti-inflammatory Effects

Studies have also looked into the antioxidant and anti-inflammatory effects of derivatives of this compound, which are important for developing treatments for diseases caused by oxidative stress and inflammation .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 .

Future Directions

The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed into novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

The primary targets of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure is essential for maintaining its inhibitory potency . The inhibition of protein kinases disrupts the phosphorylation process, leading to changes in the function of the proteins they were supposed to modify.

Biochemical Pathways

The inhibition of protein kinases by (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine affects various biochemical pathways. Protein kinases play a role in multiple cellular processes, including cell division, metabolism, and signal transduction. By inhibiting these enzymes, the compound can disrupt these processes and affect the overall function of the cell .

Pharmacokinetics

The compound’s molecular weight (18622 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of protein kinases by (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine can lead to various molecular and cellular effects. For instance, it has been shown to have anti-fibrotic activity, effectively inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine. For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat. Additionally, the compound’s efficacy may be affected by the presence of other molecules in its environment, such as other drugs or substances that can interact with protein kinases.

properties

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMDYCJJVRPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
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(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine

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